

Spectroscopic data for Disperse Orange 44 (UV-Vis, Fluorescence)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Orange 44*

Cat. No.: *B1580883*

[Get Quote](#)

Spectroscopic Profile of Disperse Orange 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the fluorescent dye, **Disperse Orange 44**. The document summarizes key quantitative data from UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, offering detailed experimental protocols for reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals utilizing **Disperse Orange 44** in their work.

Core Spectroscopic Data

The spectroscopic characteristics of **Disperse Orange 44** are crucial for its application in various scientific fields. The dye exhibits distinct absorption and emission properties that are summarized below.

UV-Vis Absorption and Fluorescence Data

Quantitative spectroscopic data for **Disperse Orange 44** is presented in the following table. The UV-Vis absorption spectrum was recorded in N,N-dimethylformamide (DMF), revealing a primary absorption maximum in the visible region. While the dye is known to be fluorescent, specific experimental data on its fluorescence quantum yield remains limited in publicly accessible literature.

Parameter	Value	Solvent
UV-Vis Absorption Maximum (λ _{max})	~458 nm	N,N-dimethylformamide (DMF)
Molar Absorptivity (ε)	Data not available	-
Fluorescence Excitation Maximum (λ _{ex})	Data not available	-
Fluorescence Emission Maximum (λ _{em})	Data not available	-
Fluorescence Quantum Yield (Φ _F)	Data not available	-

Note: The UV-Vis absorption maximum is estimated from the experimental spectrum presented in a computational chemistry study. Precise quantitative values for molar absorptivity and fluorescence parameters are not readily available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility of spectroscopic measurements for **Disperse Orange 44**, detailed experimental protocols are provided below. These protocols are based on standard methodologies for UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **Disperse Orange 44**.

1. Materials:

- **Disperse Orange 44**
- N,N-dimethylformamide (DMF), spectroscopic grade
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

2. Procedure:

- Solution Preparation: Prepare a stock solution of **Disperse Orange 44** in DMF of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions in DMF to determine a concentration that yields an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Instrumentation Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from 300 nm to 700 nm.
- Blank Measurement: Fill a quartz cuvette with the blank solvent (DMF) and place it in the spectrophotometer. Record the baseline spectrum.
- Sample Measurement: Rinse the cuvette with the **Disperse Orange 44** solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). If the molar absorptivity (ϵ) is to be calculated, use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette.

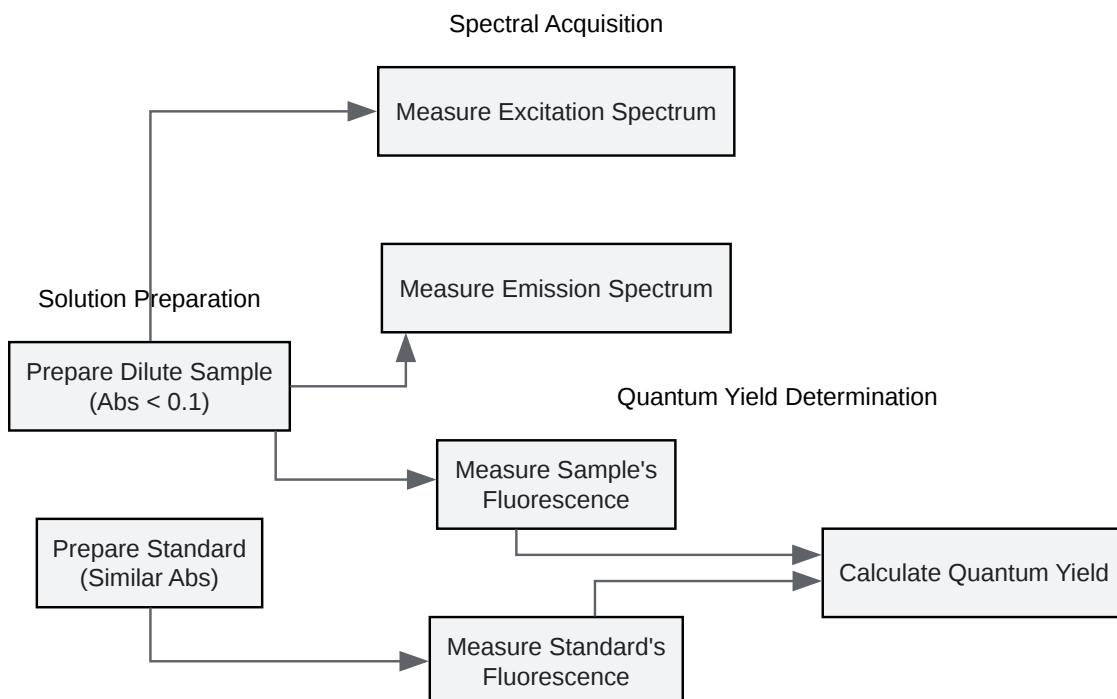
Experimental Workflow for UV-Vis Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining UV-Vis absorption data.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield of **Disperse Orange 44**.


1. Materials:

- **Disperse Orange 44**
- Spectroscopic grade solvent (e.g., DMF, ethanol)
- Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
- Fluorescence cuvettes (1 cm path length, four-sided polished)
- Fluorometer

2. Procedure:

- Solution Preparation: Prepare a dilute solution of **Disperse Orange 44** in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.
- Excitation and Emission Spectra:
- To measure the emission spectrum, excite the sample at its absorption maximum (λ_{max}) and scan a range of higher wavelengths.
- To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of lower wavelengths for excitation.
- Quantum Yield Measurement (Relative Method):
- Measure the fluorescence emission spectrum of the chosen quantum yield standard.
- Under identical instrument settings (excitation wavelength, slit widths), measure the fluorescence emission spectrum of the **Disperse Orange 44** solution.
- Integrate the area under the emission curves for both the standard and the sample.
- Calculate the quantum yield of the sample using the following equation: $\Phi_F(\text{sample}) = \Phi_F(\text{standard}) * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ where Φ_F is the fluorescence quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow for Fluorescence Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for fluorescence spectroscopy measurements.

- To cite this document: BenchChem. [Spectroscopic data for Disperse Orange 44 (UV-Vis, Fluorescence)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580883#spectroscopic-data-for-disperse-orange-44-uv-vis-fluorescence\]](https://www.benchchem.com/product/b1580883#spectroscopic-data-for-disperse-orange-44-uv-vis-fluorescence)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com